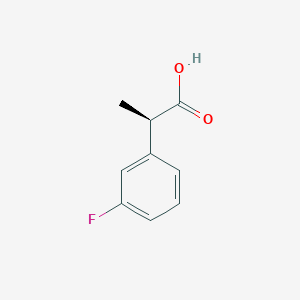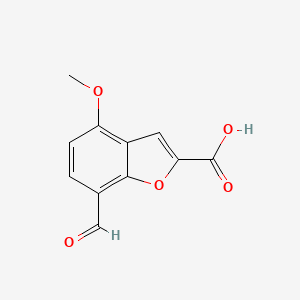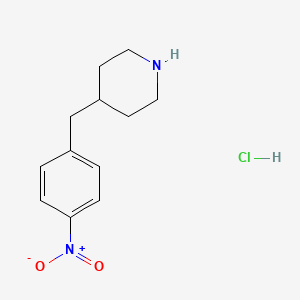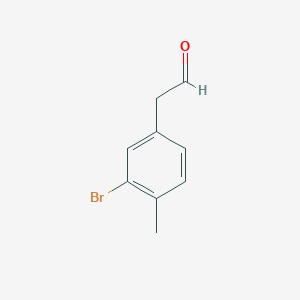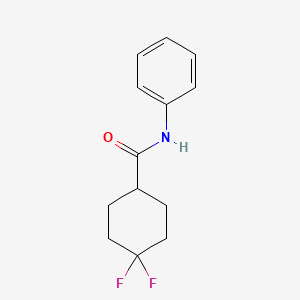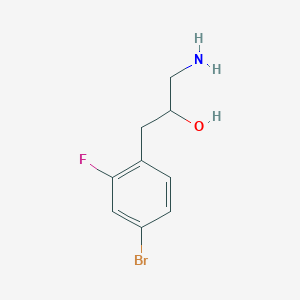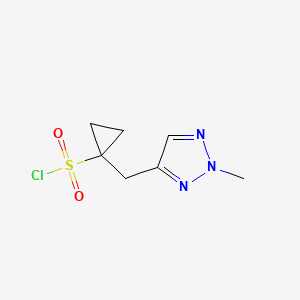![molecular formula C23H18N2O4 B13569628 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13569628.png)
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyrrolopyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolopyridine Core: This can be achieved through a series of cyclization reactions involving appropriate starting materials such as substituted pyridines and pyrroles.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in dichloromethane.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Removal of the Fmoc group to yield the free amine.
科学的研究の応用
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect reactive sites during chemical reactions, allowing for selective modification of other parts of the molecule. Upon removal of the Fmoc group, the free amine can interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function.
類似化合物との比較
Similar Compounds
Fmoc-protected amino acids: These compounds also feature the Fmoc group and are widely used in peptide synthesis.
Pyrrolopyridine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid is unique due to its combination of the Fmoc protecting group and the pyrrolopyridine core. This combination allows for versatile applications in both chemical synthesis and biological research, making it a valuable tool for scientists in various fields.
特性
分子式 |
C23H18N2O4 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydropyrrolo[3,4-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C23H18N2O4/c26-22(27)21-9-14-11-25(12-15(14)10-24-21)23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-13H2,(H,26,27) |
InChIキー |
SAHZTHJOWGULDF-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC(=NC=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


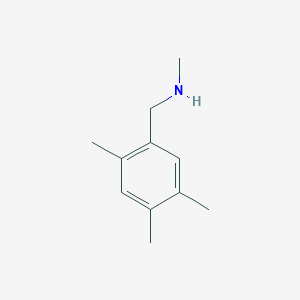
![Tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13569548.png)

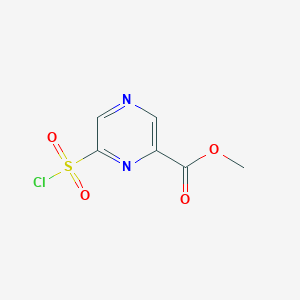
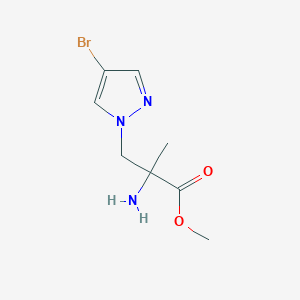
![6-Aminospiro[2.3]hexan-4-ol](/img/structure/B13569558.png)
